molecular formula C3H7HgI B14268402 (2-Iodoethyl)(methyl)mercury CAS No. 183428-22-0

(2-Iodoethyl)(methyl)mercury

Cat. No.: B14268402
CAS No.: 183428-22-0
M. Wt: 370.58 g/mol
InChI Key: UNYCYAXAYZIRNL-UHFFFAOYSA-N
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Description

(2-Iodoethyl)(methyl)mercury is an organomercury compound with the hypothetical structure CH₃Hg-CH₂CH₂I, where a methyl group and a 2-iodoethyl group are covalently bonded to a mercury atom.

Properties

CAS No.

183428-22-0

Molecular Formula

C3H7HgI

Molecular Weight

370.58 g/mol

IUPAC Name

2-iodoethyl(methyl)mercury

InChI

InChI=1S/C2H4I.CH3.Hg/c1-2-3;;/h1-2H2;1H3;

InChI Key

UNYCYAXAYZIRNL-UHFFFAOYSA-N

Canonical SMILES

C[Hg]CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodoethyl)(methyl)mercury typically involves the reaction of methylmercury chloride with ethylene iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction can be represented as follows:

CH3HgCl+C2H4I2CH3HgC2H4I+HCl\text{CH}_3\text{HgCl} + \text{C}_2\text{H}_4\text{I}_2 \rightarrow \text{CH}_3\text{HgC}_2\text{H}_4\text{I} + \text{HCl} CH3​HgCl+C2​H4​I2​→CH3​HgC2​H4​I+HCl

Industrial Production Methods

Industrial production of (2-Iodoethyl)(methyl)mercury involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of the reactants and products. The use of automated systems and closed reactors is common to minimize human exposure.

Chemical Reactions Analysis

Types of Reactions

(2-Iodoethyl)(methyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: Reduction reactions can convert it back to elemental mercury.

    Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and stannous chloride are used.

    Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.

Major Products Formed

    Oxidation: Mercury(II) iodide and other mercury(II) compounds.

    Reduction: Elemental mercury and methylmercury.

    Substitution: Various organomercury halides depending on the substituent used.

Scientific Research Applications

(2-Iodoethyl)(methyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.

    Medicine: Investigated for its potential use in radiotherapy and as a diagnostic tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Iodoethyl)(methyl)mercury involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. It also interferes with cellular signaling pathways and induces oxidative stress, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Reactivity Insights
(2-Iodoethyl)(methyl)mercury* C₃H₇HgI ~352.5 Methyl, 2-iodoethyl Likely low water solubility; iodine may enhance lipophilicity compared to chloride analogs
Methylmercury iodide CH₃HgI 342.53 Methyl, iodide Moderately soluble in organic solvents; high neurotoxicity
Ethylmercury chloride C₂H₅HgCl 265.09 Ethyl, chloride Higher volatility than methylmercury; used historically as a fungicide
Phenylmercury acetate C₈H₈HgO₂ 336.74 Phenyl, acetate Water-soluble; used in antiseptics and preservatives

*Hypothetical data inferred from analogs.

Toxicity and Environmental Impact

  • Methylmercury Compounds : Exhibit extreme neurotoxicity, with mechanisms linked to mitochondrial dysfunction and oxidative stress. Methylmercury bioaccumulates in aquatic food chains, as seen in studies on fish and human exposure .
  • Ethylmercury Derivatives: While less persistent than methylmercury, ethylmercury compounds like thimerosal degrade into inorganic mercury, posing risks in medical applications .
  • (2-Iodoethyl)(methyl)mercury: The iodine substituent may alter metabolic pathways compared to chloride or methyl analogs.

Table 2: Toxicity Data for Select Organomercury Compounds

Compound LD₅₀ (Oral, Mouse) Key Toxic Effects Environmental Fate
Methylmercury iodide 10–50 mg/kg Neurodegeneration, teratogenicity Bioaccumulates in aquatic ecosystems
Ethylmercury chloride 33 mg/kg Nephrotoxicity, immunotoxicity Degrades to inorganic mercury
Phenylmercury acetate 41 mg/kg Skin irritation, organ damage Moderate persistence in water

Analytical Detection Methods

Electrochemical techniques like anodic stripping voltammetry (ASV) are preferred for mercury quantification due to low detection limits (~0.1 µg/L) . Liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP/MS) effectively speciates mercury compounds, distinguishing methyl-, ethyl-, and phenylmercury with detection limits of 4 µg/kg in biological samples .

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